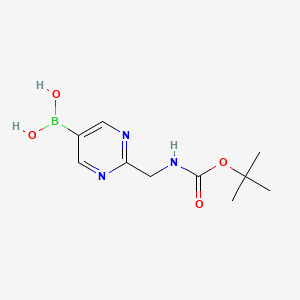
2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a pyrimidine ring, which is further modified with a tert-butoxycarbonyl (Boc) protected amino group. The presence of the boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient borylation and protection steps, as well as the implementation of robust purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
[2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its boronic acid group is highly reactive and can form stable carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is used as a building block for the synthesis of biologically active molecules. The Boc-protected amino group allows for selective deprotection and functionalization, enabling the creation of targeted drug molecules and probes for biological studies.
Industry
In the industrial sector, [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is employed in the production of pharmaceuticals and agrochemicals. Its versatility in forming carbon-carbon bonds makes it an essential reagent in the synthesis of various commercial products.
作用机制
The mechanism of action of [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling.
4-(tert-Butoxycarbonylamino)methylbenzoic Acid: A similar compound with a Boc-protected amino group and a benzoic acid moiety.
Uniqueness
[2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is unique due to its combination of a pyrimidine ring, a boronic acid group, and a Boc-protected amino group. This structural arrangement provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
生物活性
2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly enzymes involved in critical metabolic pathways. Boronic acids are known to interact with serine and cysteine residues in enzymes, leading to inhibition or modulation of enzymatic activity. This compound may inhibit specific kinases, which are pivotal in regulating cellular processes such as growth and metabolism.
Biological Activity Profiles
Recent studies have highlighted the compound's potential as an inhibitor of key kinases involved in various diseases, including cancer and malaria. The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of enzyme activity) of this compound against selected targets:
| Target Enzyme | IC50 Value (nM) | Biological Relevance |
|---|---|---|
| PfGSK3 | 570 ± 90 | Malaria treatment target |
| PfPK6 | 460 ± 50 | Malaria treatment target |
| mTOR | Low micromolar | Cancer therapy |
Case Studies and Research Findings
- Antimalarial Activity : In studies assessing the efficacy against Plasmodium falciparum kinases (PfGSK3 and PfPK6), this compound demonstrated promising inhibitory activity, suggesting its potential use as an antimalarial agent. The IC50 values indicate significant potency, particularly against PfPK6, which is crucial for the parasite's lifecycle .
- Cancer Therapeutics : The compound's ability to inhibit mTOR signaling pathways has been explored in various cancer models. Inhibition of mTOR is known to disrupt cell proliferation and survival, making this compound a candidate for further development in oncology .
- Enzyme Interaction Studies : Detailed biochemical assays have shown that this compound can form hydrogen bonds with critical residues within the active sites of its target enzymes, enhancing its binding affinity and selectivity .
属性
分子式 |
C10H16BN3O4 |
|---|---|
分子量 |
253.07 g/mol |
IUPAC 名称 |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O4/c1-10(2,3)18-9(15)14-6-8-12-4-7(5-13-8)11(16)17/h4-5,16-17H,6H2,1-3H3,(H,14,15) |
InChI 键 |
SJHGLGQNOXMVMK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)CNC(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















